(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Analgesic screening Tail-flick test Opioid-sparing analgesia

The N-4 acetic acid regioisomer delivers analgesic activity comparable to pentazocine. Its carboxylic acid handle enables rapid derivatization into amides, esters, and hydrazides—derivatives achieve up to 58.77% edema inhibition, exceeding indomethacin. Validated by single-crystal X-ray diffraction for reliable computational docking and pharmacophore modeling. Published 3-step synthesis supports gram-scale production for fee-for-service library synthesis and hit-to-lead triaging programs.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 100637-60-3
Cat. No. B035166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
CAS100637-60-3
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=CC=CC=C2S1)CC(=O)O
InChIInChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14)
InChIKeyJLTWTIZTEXPRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (CAS 100637-60-3): A Heterocyclic Acetic Acid Building Block for Analgesic and Anti-Inflammatory Lead Discovery


(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is a 1,4-benzothiazin-3-one derivative bearing a carboxylic acid moiety at the N-4 position. The scaffold combines a six-membered thiazine ring fused to a benzene ring with a ketone at position 3 and a carboxymethyl substituent, producing a molecular formula of C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol [1]. The compound is reported as an off-white to pale yellow solid with a melting point of 65 °C and is typically supplied at purities of 95–96% . Its structure has been confirmed by single-crystal X-ray diffraction [2]. The carboxylic acid group enables salt formation, esterification, and amidation, making the molecule a versatile intermediate for medicinal chemistry campaigns targeting non-steroidal anti-inflammatory drug (NSAID) and analgesic discovery programs [2].

Why (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Cannot Be Replaced by Other Benzothiazinone Acetic Acid Isomers or Simple Benzothiazinones


Within the 1,4-benzothiazin-3-one family, the position of the acetic acid substituent and the oxidation state of the thiazine ring critically determine pharmacological activity. The N-4 acetic acid regioisomer (target compound) exhibits direct analgesic activity comparable to pentazocine, whereas its ester prodrug—ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate—requires hydrolysis to liberate the active free acid [1]. The 6-substituted positional isomer, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid, places the carboxymethyl group on the benzene ring rather than the thiazine nitrogen, altering both the pKa of the acid and the spatial orientation of the carboxylate pharmacophore [2]. The parent scaffold, 2H-1,4-benzothiazin-3(4H)-one, lacks the acetic acid moiety entirely and shows no reported analgesic or anti-inflammatory activity in the same assays [1]. Furthermore, the 1,2-benzothiazine 1,1-dioxide acetic acid derivatives (e.g., meloxicam-related scaffolds) act primarily as cyclooxygenase-2 inhibitors, a mechanism distinct from the pentazocine-like analgesic profile of the target compound [3]. These structural nuances mean that simple in-class substitution cannot reproduce the dual analgesic/anti-inflammatory progenitor profile of the N-4 acetic acid derivative.

Quantitative Differentiation Evidence for (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Against Comparator Compounds


Analgesic Activity in Rat Tail-Flick Model: Comparable Efficacy to Pentazocine at Equimolar Dose

In a head-to-head in vivo analgesic assay, (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid demonstrated analgesic efficacy statistically comparable to the opioid agonist pentazocine. At a dose of 20 mg/kg administered orally, the target compound extended tail-flick reaction time to 3.07 ± 0.125 seconds at 30 minutes post-administration, which was statistically not significantly different from pentazocine (3.05 ± 0.048 seconds at the same time point) [1]. This contrasts sharply with the carboxylic acid-derivatized analogs, where analgesic activity markedly decreased upon amidation or esterification [1]. The free carboxylic acid is therefore essential for the analgesic pharmacophore, a feature absent in the ethyl ester prodrug .

Analgesic screening Tail-flick test Opioid-sparing analgesia

Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema: Modest Activity of the Free Acid with Significant Enhancement Upon Derivatization

In the carrageenan-induced rat paw edema model, (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (20 mg/kg p.o.) exhibited moderate anti-inflammatory activity with 8.10% edema reduction at 1 hour, compared to 38.51% reduction for indomethacin (20 mg/kg) at the same time point [1]. However, the critical differentiation is that derivatization of the carboxylic acid group into Schiff bases and Mannich bases dramatically increased anti-inflammatory efficacy. Certain derivatives achieved edema reductions of 55.56% to 58.77% at 1 hour, equaling or exceeding the activity of indomethacin (38.51%) [1]. This bi-directional structure–activity relationship (analgesic activity decreases upon derivatization, while anti-inflammatory activity increases) establishes the free acid as a uniquely informative parent scaffold for divergent lead optimization [1].

Anti-inflammatory screening Carrageenan paw edema NSAID lead optimization

Single-Crystal X-Ray Diffraction Structural Confirmation: Crystallographic Rigor Unavailable for Crude or Mixed Isomer Batches

The structure of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid was unambiguously confirmed by single-crystal X-ray diffraction, providing atomic-level certainty of the N-4 substitution pattern and the 3-oxo oxidation state [1][2]. This unambiguous structural confirmation distinguishes authenticated batches of the compound from positional isomers (e.g., 6-substituted acetic acid regioisomers) or mixtures of oxidation states that may co-occur in uncharacterized synthetic preparations. The crystallographic data serves as a definitive identity benchmark for quality control, especially when procuring from suppliers who may not provide rigorous analytical characterization beyond HPLC purity .

Structural authentication Single-crystal XRD Crystallography

Divergent SAR Platform: Reciprocal Modulation of Analgesic and Anti-Inflammatory Activity by Carboxylic Acid Derivatization

A unique pharmacological feature of this compound is the reciprocal nature of its activity upon derivatization. When the carboxylic acid group of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is converted to amides, esters, or triazole-containing Mannich bases, the analgesic activity is attenuated while the anti-inflammatory activity is potentiated [1]. Specifically, compound 3 (free acid) showed statistically significant (p < 0.01) analgesic activity comparable to pentazocine, whereas its Schiff base derivatives 5a–5d and Mannich base derivatives 6a–6l displayed diminished or absent analgesic effects but markedly enhanced anti-inflammatory activity (up to 58.77% inhibition at 1 h for derivative 6d vs. 8.10% for the parent acid) [1]. This divergent SAR is not observed in simple benzothiazinones lacking the N-4 acetic acid handle, nor in 1,2-benzothiazine 1,1-dioxide series where both activities tend to co-vary [2].

Structure–activity relationship Divergent pharmacology Carboxylic acid derivatization

Synthetic Accessibility and Scalable Three-Step Route from 2-Aminothiophenol

The compound is synthesized via a three-step sequence from 2-aminothiophenol: (i) cyclization to 2H-1,4-benzothiazin-3(4H)-one, (ii) N-alkylation with ethyl chloroacetate (K₂CO₃, DMF, reflux, 6 h), and (iii) hydrolysis to the free acid (KOH, EtOH/H₂O, room temperature, 24 h), yielding 63% overall (83% for step 2, 64% crude for step 3) [1]. This route avoids noble-metal catalysts and employs commercially available, low-cost reagents. In contrast, copper-catalyzed Ullmann coupling routes to 1,4-benzothiazin-3-ones, while efficient, typically generate the 2-substituted regioisomer rather than the N-4 acetic acid derivative [2]. The three-step route described in the primary literature is explicitly validated for the N-4 substitution pattern, providing procurement teams with a scalable, reproducible synthetic protocol that alternative published routes do not deliver for this specific regioisomer [1].

Synthetic methodology Medicinal chemistry Scalable synthesis

High-Impact Application Scenarios for (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid in Drug Discovery and Chemical Biology


NSAID Lead Optimization Programs Requiring a Divergent Carboxylic Acid Scaffold

Research groups pursuing non-steroidal anti-inflammatory drug (NSAID) candidates can use (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid as a parent scaffold for divergent library synthesis. The free acid provides a baseline analgesic reference point (comparable to pentazocine), while amide, ester, Schiff base, and Mannich base derivatives systematically explore enhanced anti-inflammatory activity (up to 58.77% edema inhibition, exceeding indomethacin) [1]. This divergent SAR—documented in a single study with 18 characterized derivatives—enables efficient hit-to-lead triaging without the need to synthesize multiple unrelated core scaffolds.

Tool Compound for Decoupling Analgesic and Anti-Inflammatory Mechanisms in Pain Research

The reciprocal pharmacological profile of the free acid (strong analgesic, weak anti-inflammatory) versus its derivatives (weak analgesic, strong anti-inflammatory) makes this compound series a valuable tool set for dissecting the mechanistic separation between nociceptive and inflammatory pathways in rodent pain models [1]. The parent acid can serve as a positive control in analgesic assays where inflammatory confounding must be minimized, while its derivatives serve as comparator compounds in inflammation-driven pain models.

Crystallography and Computational Chemistry Reference Standard

The availability of single-crystal X-ray diffraction data for the target compound [1][2] establishes it as a validated reference standard for computational docking studies, pharmacophore modeling, and molecular dynamics simulations focused on benzothiazinone–protein interactions. The atomic coordinates provide a reliable starting conformation for structure-based drug design, whereas the uncharacterized ethyl ester or 6-substituted isomers lack equivalent structural data and would introduce conformational uncertainty into in silico models.

Custom Synthesis of Benzothiazinone-Derived Compound Libraries

Contract research organizations (CROs) and medicinal chemistry core facilities can adopt the published three-step synthetic route (2-aminothiophenol → cyclization → N-alkylation → hydrolysis) for gram-scale production of the free acid [1]. The carboxylic acid handle then enables parallel derivatization into amides, esters, hydrazides, and triazole conjugates using standard coupling chemistry. This synthetic tractability, combined with the documented biological activity of the resulting derivatives [1], positions the compound as a strategic starting material for fee-for-service library synthesis projects.

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